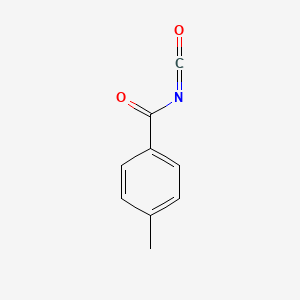

4-Methylbenzoyl isocyanate

描述

4-Methylbenzoyl isocyanate (CAS 4695-57-2) is an aromatic isocyanate derivative characterized by a methyl-substituted benzoyl group attached to an isocyanate functional group. This compound is widely utilized in organic synthesis, particularly in the formation of ureas, carbamates, and thioureas, which are critical intermediates in pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and thiols .

属性

IUPAC Name |

4-methylbenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXSSVGXIJYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462918 | |

| Record name | 4-METHYL-BENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-46-9 | |

| Record name | 4-METHYL-BENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Methylbenzoyl isocyanate can be synthesized through several methods:

Phosgene Method: This traditional method involves the reaction of 4-methylbenzoyl chloride with phosgene in the presence of a base.

Non-Phosgene Methods: These methods are developed to avoid the use of toxic phosgene. Another approach is the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.

Industrial Production Methods

Industrial production of this compound often relies on the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .

化学反应分析

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack by compounds containing -NH, -OH, or -SH groups, forming stable adducts.

Reaction with Amines

Primary and secondary amines react with 4-methylbenzoyl isocyanate to form substituted ureas :

Example : Reaction with aniline yields -(4-methylbenzoyl)phenylurea.

Reaction with Alcohols

Alcohols form urethanes (carbamates) via nucleophilic substitution :

Example : Methanol produces methyl (4-methylbenzoyl)carbamate.

Reaction with Water

Hydrolysis generates 4-methylbenzoic acid and carbon dioxide :

This reaction is slow at room temperature but accelerates under acidic or basic conditions .

Cycloaddition and Heterocycle Formation

This compound participates in cycloaddition reactions to construct nitrogen-containing heterocycles.

[3+2] Cycloaddition

Reaction with alkynes or nitriles forms five-membered rings, such as oxazolidinones or thiazoles . For example:

Multicomponent Reactions (MCRs)

In MCRs, this compound acts as a key intermediate for synthesizing complex scaffolds:

-

Quinazolinones : Combined with 2-aminoacetophenones and aldehydes under iron catalysis .

-

Spirocyclic compounds : Generated via photoredox or Brønsted acid catalysis .

Polymerization and Crosslinking

The isocyanate group enables polyurethane and polyurea synthesis when reacted with diols or diamines :

Applications : Coatings, adhesives, and elastomers.

Self-Polymerization

Under catalytic conditions (e.g., triethylamine or metal salts), this compound trimerizes to form isocyanurate derivatives :

This exothermic process requires careful temperature control to prevent runaway reactions .

科学研究应用

Scientific Research Applications

-

Polyurethane Production

- Rigid and Flexible Foams : 4-MBIC is extensively used in the production of both rigid and flexible polyurethane foams. These foams are vital in construction for insulation and in consumer products like furniture and bedding due to their excellent thermal and mechanical properties.

- Adhesives and Coatings : The compound serves as a key ingredient in high-performance adhesives and coatings, which require durability and resistance to environmental factors. Polyurethane coatings are particularly valued for their mechanical strength and resistance to chemicals and abrasion.

-

Biomedical Applications

- Drug Delivery Systems : Research has explored the use of polyurethanes derived from 4-MBIC in drug delivery systems. These materials can be engineered for controlled release, enhancing therapeutic efficacy while minimizing side effects.

- Tissue Engineering : The biocompatibility of polyurethanes makes them suitable for tissue engineering applications, where they can be used as scaffolds for cell growth.

-

Environmental Applications

- Water Treatment : 4-MBIC-based polymers have been investigated for their potential in water treatment processes, specifically in the removal of pollutants through adsorption mechanisms.

Case Study 1: Polyurethane Foams in Construction

A study conducted by researchers at a leading materials science institute demonstrated that rigid polyurethane foams incorporating 4-MBIC exhibited superior thermal insulation properties compared to traditional materials. The foams were tested under various temperature conditions, showing a significant reduction in heat transfer, making them ideal for energy-efficient building designs.

Case Study 2: Drug Delivery Systems

In a collaborative research project between pharmaceutical companies and universities, polyurethanes synthesized from 4-MBIC were utilized to create nanoparticles for targeted drug delivery. The study found that these nanoparticles could encapsulate hydrophobic drugs effectively, improving bioavailability and providing sustained release profiles over extended periods.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Construction | Rigid Foams | Excellent thermal insulation |

| Consumer Products | Flexible Foams | Comfort and durability in furniture |

| Biomedical Engineering | Drug Delivery Systems | Controlled release and enhanced efficacy |

| Environmental Science | Water Treatment | Effective pollutant removal |

作用机制

The mechanism of action of 4-methylbenzoyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 4-methylbenzoyl isocyanate include compounds with variations in substituent groups (e.g., methoxy, halogen, or nitro) or positional isomerism. These modifications influence electronic properties, reactivity, and biological activity.

Key Observations :

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : The methyl group in this compound enhances lipophilicity and stability, making it favorable in bioactive molecules. In contrast, methoxy derivatives (e.g., 4-methoxybenzoyl isocyanate) exhibit reduced bioactivity in antimicrobial assays, as seen in pyrrole derivatives (IC₅₀ values increased from 6–8 μM to inactive ranges) .

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Halogenated analogs like 3-chloro-4-methylphenyl isocyanate demonstrate higher electrophilicity, accelerating reactions with nucleophiles but requiring stringent safety protocols due to toxicity .

Ureido and Thiourea Formation

- This compound : Reacts with indole derivatives to form carboxamides (e.g., N-cyclopropyl-1H-indole-2-carboxamide, 88% yield) .

- 4-Methoxyphenyl Isocyanate : Forms stable ureas with aliphatic amines, as demonstrated in the synthesis of kinase inhibitors (e.g., compounds 1a–1h and 2a–2h) .

- Thiourea Derivatives : 4-Methylbenzoyl chloride (a precursor) reacts with ammonium thiocyanate to generate bis(2-hydroxyethyl) thioureas, stabilized by hydrogen bonding .

Nucleoside and Carbohydrate Chemistry

4-Methoxybenzoyl isocyanate is employed in regioselective modifications of ribonucleosides and carbohydrates. For example, dibutyltin oxide-mediated carbamoylation of ribonucleosides uses phenyl isocyanate analogs for selective functionalization .

生物活性

4-Methylbenzoyl isocyanate (C9H9NO) is an organic compound belonging to the isocyanate family. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its isocyanate functional group (-N=C=O) attached to a methyl-substituted benzoyl moiety. Its chemical structure can be represented as follows:

1. Toxicological Profile

Research indicates that compounds within the isocyanate family, including this compound, can induce various health effects. These compounds are known for their potential to cause respiratory sensitization and allergic reactions, including asthma and dermatitis. A review highlighted that diisocyanates are associated with significant occupational health risks due to their allergenic properties .

Table 1: Toxicological Effects of Isocyanates

The biological activity of this compound primarily stems from its ability to react with proteins, leading to the formation of protein adducts. These adducts can trigger immune responses that may result in sensitization. The mechanism involves the covalent modification of amino acids in proteins, which alters their structure and function, potentially leading to adverse health effects .

3. Case Studies

Several studies have investigated the effects of exposure to isocyanates in occupational settings:

- Occupational Exposure Study : A study involving workers exposed to diisocyanates found a significant correlation between exposure levels and the incidence of respiratory disorders. Biomonitoring revealed elevated levels of specific biomarkers associated with isocyanate exposure .

- Animal Studies : Inhalation studies conducted on rats exposed to high concentrations of methylenediphenyl diisocyanate (MDI) demonstrated histopathological changes in lung tissues, indicating potential carcinogenic effects .

Safety and Regulatory Considerations

Due to the hazardous nature of isocyanates, including this compound, regulatory bodies have established guidelines for handling these compounds in industrial settings. The American Conference of Governmental Industrial Hygienists (ACGIH) and the Occupational Safety and Health Administration (OSHA) provide exposure limits to minimize health risks associated with these chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。